molecular formula C7H9N3OS B12926398 4H-Thiazolo[2,3-c][1,2,4]triazin-4-one, 6,7-dihydro-3,7-dimethyl- CAS No. 87450-80-4

4H-Thiazolo[2,3-c][1,2,4]triazin-4-one, 6,7-dihydro-3,7-dimethyl-

Cat. No.: B12926398
CAS No.: 87450-80-4
M. Wt: 183.23 g/mol
InChI Key: VCSXDLQXUYYGOC-UHFFFAOYSA-N
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Description

The compound "4H-Thiazolo[2,3-c][1,2,4]triazin-4-one, 6,7-dihydro-3,7-dimethyl-" is a fused heterocyclic system comprising a thiazole ring annulated with a 1,2,4-triazinone moiety. Its structure features a partially saturated six-membered triazinone ring fused to a five-membered thiazole ring, with methyl substituents at positions 3 and 5.

Properties

CAS No.

87450-80-4

Molecular Formula

C7H9N3OS

Molecular Weight

183.23 g/mol

IUPAC Name

3,7-dimethyl-6,7-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C7H9N3OS/c1-4-3-10-6(11)5(2)8-9-7(10)12-4/h4H,3H2,1-2H3

InChI Key

VCSXDLQXUYYGOC-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=O)C(=NN=C2S1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing in a suitable solvent like chloroform or ethanol .

Industrial Production Methods

While specific industrial production methods for 3,7-Dimethyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazolo[2,3-c][1,2,4]triazin-4-one derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of 4H-thiazolo[2,3-c][1,2,4]triazin-4-one exhibit significant antimicrobial properties. A study demonstrated that specific modifications to the thiazolo-triazine structure enhance its efficacy against various bacterial strains. For instance, compounds with electron-withdrawing groups showed improved activity against Gram-positive bacteria due to increased membrane permeability .

Anticancer Properties
Recent investigations have highlighted the potential of this compound in cancer therapy. A series of thiazolo-triazines were synthesized and evaluated for their cytotoxic effects on cancer cell lines. One study reported that certain derivatives induced apoptosis in human leukemia cells through the activation of caspase pathways . This suggests a promising avenue for developing new anticancer agents based on this scaffold.

Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in disease processes. For example, a derivative was found to effectively inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition leads to potential applications in developing new antibiotics .

Agricultural Applications

Pesticide Development
The unique structure of 4H-thiazolo[2,3-c][1,2,4]triazin-4-one lends itself to the development of novel pesticides. Research has shown that certain derivatives exhibit herbicidal activity by interfering with plant growth regulators. These compounds can be designed to target specific pathways in pest organisms while minimizing impact on non-target species .

Materials Science Applications

Polymer Chemistry
In materials science, thiazolo-triazines have been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies have demonstrated that incorporating these compounds into polycarbonate matrices improves their thermal degradation temperatures significantly . This application is particularly valuable in developing high-performance materials for aerospace and automotive industries.

Case Studies

  • Antimicrobial Efficacy Study
    • Researchers synthesized a series of thiazolo-triazine derivatives and tested their antimicrobial activity against a panel of pathogens. The results indicated that compounds with specific functional groups exhibited up to 50% higher activity than standard antibiotics .
  • Cytotoxicity Assessment
    • A study evaluated the cytotoxic effects of thiazolo-triazine derivatives on various cancer cell lines. The most potent derivative showed an IC50 value of 15 µM against leukemia cells, indicating significant potential for further development as an anticancer agent .
  • Herbicidal Activity Trials
    • Field trials were conducted using thiazolo-triazine-based herbicides on common agricultural weeds. The results showed a reduction in weed biomass by over 70% compared to untreated controls, highlighting the compound's effectiveness as a herbicide .

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets. It may inhibit enzymes or interact with receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

To contextualize the properties of "4H-Thiazolo[2,3-c][1,2,4]triazin-4-one, 6,7-dihydro-3,7-dimethyl-", we analyze structurally related fused heterocycles from the literature, focusing on triazolopyrimidine derivatives. These compounds share fused nitrogen-containing rings and substituent effects, providing insights into how structural variations influence physicochemical and spectral properties.

Structural Analogues: Triazolopyrimidine Derivatives

Key analogues include:

  • Compound 6 : 2-Methyl-7-p-tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Compound 7 : 3-Methyl-7-p-tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
  • Compound 8 : 7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Compound 9 : 7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Key Comparative Data
Property Compound 6 Compound 7 Compound 8 Compound 9
1H-NMR (δ, ppm) C2-CH3: 2.55 C3-CH3: 2.72 C3-H: 8.50 C3-H: 8.95
C5-H: 8.40 C5-H: 8.65 C5-H: 8.45 C5-H: 8.90
Melting Point (°C) 198–200 210–212 192–194 205–207

Observations :

Substituent Position Effects : Methyl groups at C2 (Compound 6) vs. C3 (Compound 7) result in downfield shifts in 1H-NMR for C3-CH3 (δ 2.72 vs. δ 2.55). Similarly, C3-H protons in triazolo[4,3-c] systems (Compound 9) resonate at δ 8.95, compared to δ 8.50 in triazolo[1,5-c] systems (Compound 8).

Ring Annulation Impact : Triazolo[4,3-c]pyrimidines (Compounds 7 and 9) exhibit higher melting points (210–212°C and 205–207°C) than their triazolo[1,5-c] counterparts (198–200°C and 192–194°C), likely due to enhanced molecular planarity or intermolecular interactions.

Synthetic Pathways : Heating with triethyl orthoacetate yields methyl-substituted derivatives (Compounds 6 and 7), while formic acid mediates isomerization between triazolo[1,5-c] and triazolo[4,3-c] systems (e.g., Compound 9 → Compound 8).

Contrast with Thiazolo-Triazinone Systems

While direct data on "4H-Thiazolo[2,3-c][1,2,4]triazin-4-one, 6,7-dihydro-3,7-dimethyl-" are sparse, the following inferences can be drawn from analogous triazolopyrimidines:

  • Bioactivity Potential: Methyl substituents at positions 3 and 7 could enhance lipophilicity, akin to the p-tolyl group in Compounds 6–9, which improves membrane permeability.

Biological Activity

4H-Thiazolo[2,3-c][1,2,4]triazin-4-one, 6,7-dihydro-3,7-dimethyl- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticonvulsant research. This article explores the compound's biological activity, focusing on its synthesis, mechanisms of action, and effectiveness against various pathogens.

Chemical Structure and Properties

The molecular formula of 4H-Thiazolo[2,3-c][1,2,4]triazin-4-one is C7H7N3OSC_7H_7N_3OS with a molecular weight of approximately 181.21 g/mol. The structure features a thiazole ring fused with a triazine component which is critical for its biological activity.

Synthesis Methods

The synthesis of thiazolo[2,3-c][1,2,4]triazin derivatives typically involves multi-step reactions. For example:

  • Palladium-Catalyzed Cyclization : A common method involves cyclizing 3-propargylmercapto-1,2,4-triazin-5(2H)-one using Pd(II) salts under basic conditions to yield various thiazolo derivatives .
  • Multi-component Reactions : Another approach synthesizes compounds through reactions involving chloroacetic acid and aromatic aldehydes in acetic acid media .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4H-thiazolo[2,3-c][1,2,4]triazin exhibit significant antimicrobial properties.

  • In vitro Studies : Compounds synthesized from this scaffold were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Notably, certain derivatives showed superior antibacterial activity compared to traditional antibiotics like ciprofloxacin .
CompoundBacterial StrainActivity Level
3gStaphylococcus aureusHigh
4gEscherichia coliModerate to High

Anticonvulsant Activity

In addition to antimicrobial effects, some derivatives have shown promise as anticonvulsants. For instance:

  • Animal Models : In studies involving pentylenetetrazole-induced seizures in rodents, specific thiazolo derivatives demonstrated a protective effect against seizures .

Case Studies

  • Antibacterial Efficacy : A study highlighted the synthesis of several thiazolo derivatives which were evaluated for their antibacterial properties. Compounds with electron-withdrawing groups at specific positions exhibited enhanced activity against resistant strains .
  • Anticonvulsant Properties : Another investigation into the anticonvulsant potential of these compounds revealed that certain substitutions on the thiazolo ring significantly increased their efficacy in preventing seizures in animal models .

The mechanisms by which these compounds exert their biological effects are still under investigation but may involve:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar to other antibiotics, some thiazolo derivatives may inhibit enzymes involved in cell wall synthesis.
  • Modulation of Neurotransmitter Systems : The anticonvulsant effects could be attributed to the modulation of GABAergic or glutamatergic systems in the central nervous system.

Q & A

Q. What are the optimal synthetic routes for preparing 4H-Thiazolo[2,3-c][1,2,4]triazin-4-one derivatives?

  • Methodological Answer : The synthesis typically involves multi-step cyclization and functionalization. For example:

Intermediate formation : Use thiosemicarbazide derivatives reacted with NaOH to generate thiol intermediates, followed by neutralization and crystallization (e.g., ethanol) to isolate precursors .

Cyclization : Intramolecular cyclization under catalytic conditions (e.g., KOH in DMF at 100°C) to form the thiazolo-triazinone core .

Substituent introduction : Modify R-groups via reactions with carboxylic acids or alkyl halides under controlled stoichiometry .
Optimization includes adjusting solvent polarity, temperature, and catalyst loading to maximize yields (>90% in one-pot protocols) .

Q. Which spectroscopic techniques are critical for characterizing structural integrity and purity?

  • Methodological Answer :
  • 1H NMR : Confirm substituent positions and hydrogen environments (e.g., methyl groups at positions 3 and 7) .
  • IR spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹ for the triazinone ring) .
  • HPLC : Assess purity (>95% required for pharmacological studies) using reverse-phase columns and UV detection .

Q. What solvent systems are effective for post-synthesis purification?

  • Methodological Answer :
  • Crystallization : Ethanol is preferred for isolating thiol intermediates due to moderate polarity and low solubility of byproducts .
  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for polar derivatives .

Advanced Research Questions

Q. How can factorial design optimize reaction yields in multi-step syntheses?

  • Methodological Answer :
  • Orthogonal design : Test variables (e.g., temperature, catalyst concentration, solvent ratio) systematically to identify interactions. For example, a 3^3 design evaluates 27 conditions with minimal runs .
  • Regression analysis : Model yield as a function of variables to predict optimal parameters (e.g., 80°C, 0.5 eq. KOH, DMF:H₂O 4:1) .

Q. How to resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Assay standardization : Control variables like cell line viability (e.g., HepG2 vs. HEK293), incubation time (24–72 hrs), and compound solubility (use DMSO ≤0.1% v/v) .
  • Structural analogs : Compare activity trends with substituent electronegativity (e.g., electron-withdrawing groups enhance antimicrobial potency) .

Q. How can molecular docking predict biological targets for this compound?

  • Methodological Answer :

Target selection : Use databases like PDB to identify enzymes (e.g., 14-α-demethylase lanosterol, PDB:3LD6) relevant to desired activity (e.g., antifungal) .

Docking software : AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonding with active sites .

Q. How do substituent modifications affect pharmacokinetic properties?

  • Methodological Answer :
  • Lipophilicity : Introduce methyl groups (e.g., at position 7) to enhance membrane permeability (logP >2.5) .
  • Metabolic stability : Replace ester groups with amides to reduce hepatic clearance (tested via microsomal assays) .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to validate mechanisms?

  • Methodological Answer :
  • Dose-response curves : Compare IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. NIH/3T3) to assess selectivity .
  • Apoptosis assays : Use Annexin V/PI staining to distinguish necrotic vs. apoptotic pathways .

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